![molecular formula C17H17Cl3N2O2 B2405200 N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide CAS No. 91406-37-0](/img/structure/B2405200.png)
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide” is a colorless oily liquid . It is an intermediate for the fungicide Prochloraz .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with an appropriate excess of propylamine . The reaction mixture is stirred and heated to a certain temperature for 8-10 hours, and then kept warm for 1-2 hours . After the reaction is complete, the mixture is decompressed, the amine salt is destroyed with alkali, propylamine is recovered, and the product is obtained by washing with water and extracting with toluene .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C11H14Cl3NO . The molecular weight is 282.59 .Chemical Reactions Analysis
The compound is insoluble in water but soluble in alcohols, benzene, and ethers . It forms a hydrochloride salt with hydrochloric acid, which is soluble in water .Physical and Chemical Properties Analysis
“this compound” is a colorless oily liquid . It has a boiling point of 112-114°C at 27 Pa . It is insoluble in water but soluble in alcohols, benzene, and ethers . It forms a hydrochloride salt with hydrochloric acid, which has a melting point of 210-213°C and is soluble in water .Scientific Research Applications
Induction of Cytochrome P450 System
Prochloraz, chemically known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide, is a potent inducer of the microsomal cytochrome P450 system. Studies have demonstrated its effect in increasing hepatic cytochrome P-450, cytochrome b5, and microsomal protein levels in rats. Additionally, significant induction of various enzymes, including aniline hydroxylase, 7-ethoxycoumarin dealkylase, and 7-ethoxyresorufin dealkylase, was observed (Riviere, 1983).
Effects on Drug Metabolism in Birds
Research has shown that prochloraz affects drug metabolism in birds. When administered in the diet, it induced hepatic and intestinal cytochrome P-450 levels and monooxygenase activities in species like the Japanese quail, grey partridge, chicken, and pheasant. The compound acted biphasically, initially inhibiting and then inducing aniline hydroxylase activity. This modification in enzyme activity altered the toxicity and metabolic processing of certain drugs and insecticides (Riviere et al., 1985).
Potential as a CNS Active Agent
Compounds structurally related to prochloraz have been explored for their central nervous system (CNS) activity. Research on Schiff’s bases and azetidinones derived from pyridine-4-carboxamides indicated potential antidepressant and nootropic activities. These findings suggest that the pyridine-4-carboxamide structure, which is part of prochloraz's chemical makeup, could be a foundation for developing potent CNS active agents (Thomas et al., 2016).
Interaction with Hepatic Microsomal Fraction
Prochloraz also exhibits interaction with the hepatic microsomal fraction from rat liver. It binds to oxidized cytochrome P-450, producing a type II spectral change. This interaction highlights its role in modulating liver enzyme activities and drug metabolism, potentially affecting how various substances are metabolized in the liver (Riviere, 1983).
Mechanism of Action
Target of Action
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide, also known as Prochloraz Metabolite BTS40348 , is primarily targeted towards fungi . It is particularly effective against a variety of Ascomycetes and Deuteromycetes .
Mode of Action
The compound works by inhibiting the biosynthesis of ergosterol , a critical component of fungal cell membranes. By disrupting the production of ergosterol, the compound compromises the integrity and function of the fungal cell membrane, leading to the death of the fungus .
Biochemical Pathways
The key biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting its production, the compound disrupts the normal functioning of the cell membrane, leading to impaired growth and eventual death of the fungus .
Result of Action
The primary result of the action of this compound is the death of the targeted fungi . By inhibiting the production of ergosterol, the compound disrupts the structure and function of the fungal cell membrane, leading to impaired growth and eventual death of the fungus .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide interacts with various enzymes and proteins in biochemical reactions
Molecular Mechanism
It is known to be a metabolite of Prochloraz, which has fungicidal properties
Metabolic Pathways
Properties
IUPAC Name |
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-2-7-22(17(23)15-5-3-4-6-21-15)8-9-24-16-13(19)10-12(18)11-14(16)20/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOLCYRBYRIEHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2405120.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2405126.png)
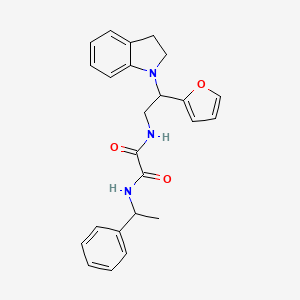
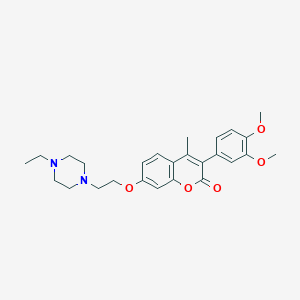
![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)
![2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2405132.png)
![5-(2,5-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2405133.png)
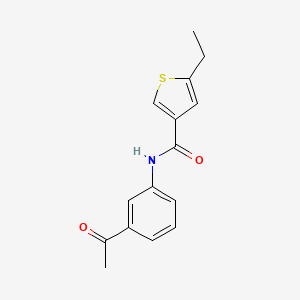
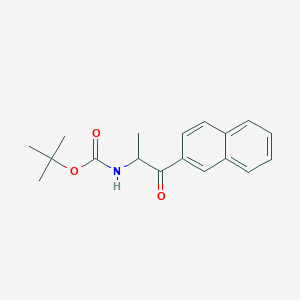
![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)
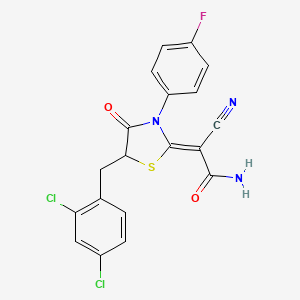
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2405140.png)
